molecular formula C13H11NO2 B1272663 4'-Aminobiphenyl-3-carboxylic acid CAS No. 85096-04-4

4'-Aminobiphenyl-3-carboxylic acid

Cat. No. B1272663
CAS RN: 85096-04-4
M. Wt: 213.23 g/mol
InChI Key: AZMVFOPKHNNXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Aminobiphenyl-3-carboxylic acid is a chemical compound that is part of the biphenyl series, which are compounds containing a pair of phenyl rings. The presence of an amino group at the 4' position and a carboxylic acid group at the 3 position on the biphenyl structure suggests that this compound could be an intermediate or a building block in the synthesis of more complex molecules, potentially with biological activity or as part of materials science applications.

Synthesis Analysis

The synthesis of related biphenyl compounds has been described in the literature. For instance, the synthesis of some substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls is detailed, indicating that various derivatives can be prepared, including the parent biphenyl-4-carboxylic acid . Although not directly synthesizing 4'-aminobiphenyl-3-carboxylic acid, these methods could potentially be adapted for its synthesis by modifying the position of the functional groups.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be complex, and their properties can be significantly influenced by the substituents on the rings. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters . This suggests that the molecular structure of 4'-aminobiphenyl-3-carboxylic acid could also be elucidated using similar crystallographic techniques to understand its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of biphenyl derivatives can vary widely depending on the substituents present. For example, the electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer film, indicating that the amino group can participate in redox reactions to form polymeric materials . Additionally, the ortho-substituent on phenylboronic acid derivatives has been shown to catalyze dehydrative condensation between carboxylic acids and amines, which could be relevant for the synthesis of amide bonds in compounds like 4'-aminobiphenyl-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-aminobiphenyl-3-carboxylic acid can be inferred from related compounds. For instance, the electrochromic properties of poly(4-aminobiphenyl) suggest that the 4'-aminobiphenyl moiety could impart similar properties to its derivatives . The synthesis and characterization of novel biphenyl 4-carboxylic acid derivatives also provide insights into the potential reactivity and properties of the carboxylic acid group in these compounds .

Scientific Research Applications

Desensitizing Energetic Materials

  • Scientific Field : Material Science
  • Summary of Application : 4-aminofurazan-3-carboxylic acid amidrazone is used as a cation to obtain four derivatives, which are used in the development of insensitive energetic materials .
  • Methods of Application : The derivatives are determined by X-ray single crystal diffraction .
  • Results or Outcomes : All four derivatives are insensitive to impact and friction, while the velocities of detonation for derivatives are superior to that of insensitive TATB (1,3,5-triamino-2,4,6-trinitrobenzene) .

Solid Scale Dissolution in Oil Wells

  • Scientific Field : Chemical Engineering
  • Summary of Application : Carboxylic and amine groups in glutamic acid diacetic acid (GLDA) and glutamic acid diacetic acid tetrasodium salt (GLDA-Na 4) play an important role in solid-scale dissolution .
  • Methods of Application : Intermolecular interactions of carboxylic and amine groups with the metal ion in calcium carbonate (CaCO 3) and iron(II) sulphide (FeS) were evaluated using molecular dynamics (MD) simulation .
  • Results or Outcomes : A strong intermolecular interaction was seen between the carbonyl group and Ca ions at radial distribution function of 2.25 Å with probability, g ( r ), of 2.87 for GLDA. The g ( r) increased to 4.16 for GLDA-Na 4 with a higher probability .

Production of Polymers, Biopolymers, Coatings, Adhesives, and Pharmaceutical Drugs

  • Scientific Field : Material Science and Pharmaceutical Chemistry
  • Summary of Application : Carboxylic acids and their derivatives are used in the production of polymers, biopolymers, coatings, adhesives, and pharmaceutical drugs .
  • Methods of Application : The specific methods of application vary widely depending on the specific product being synthesized .
  • Results or Outcomes : The products of these reactions have a wide range of uses, including as solvents, food additives, antimicrobials, and flavorings .

Synthesis of Bioactive Products

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Carboxamides, which can be synthesized from carboxylic acids and amines, play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
  • Methods of Application : There are many synthetic methods available for amidation, such as carboxylic acid activation, amine activation, and transamidation .
  • Results or Outcomes : More than 25% of familiar drugs consist of a carboxamide group, demonstrating the value of amide bond formation .

Synthesis of Nanoparticles

  • Scientific Field : Nanotechnology
  • Summary of Application : Carboxylic acids have been used to functionalize nanoparticles, such as Fe3O4, to create acid catalysts for the hydrolysis of carbohydrates .
  • Methods of Application : The nanoparticles are synthesized using oleic acid as a surfactant, and then functionalized with carboxylic acids .
  • Results or Outcomes : The acid functionalization can have large advantages in producing more active catalysts .

Antioxidant and Intermediate for Dyes

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 4-Aminobiphenyl, which is structurally similar to 4’-Aminobiphenyl-3-carboxylic acid, was commonly used in the past as a rubber antioxidant and an intermediate for dyes .
  • Methods of Application : The specific methods of application vary widely depending on the specific product being synthesized .
  • Results or Outcomes : Exposure to this aryl-amine can happen through contact with chemical dyes and from inhalation of cigarette smoke .

Future Directions

While specific future directions for 4’-Aminobiphenyl-3-carboxylic acid are not available, research into similar compounds, such as carboxylic acids and their derivatives, is ongoing. This includes the development of new chemotropic agents to tackle multidrug-resistant germs , and the exploration of new thermotropic copolyesters with controlled anisotropic properties .

properties

IUPAC Name

3-(4-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMVFOPKHNNXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378216
Record name 4'-aminobiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Aminobiphenyl-3-carboxylic acid

CAS RN

85096-04-4
Record name 4'-aminobiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85096-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound can be prepared by palladium catalyzed hydrogenation of 4-nitro-3′-biphenyl carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Aminobiphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Aminobiphenyl-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4'-Aminobiphenyl-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4'-Aminobiphenyl-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4'-Aminobiphenyl-3-carboxylic acid
Reactant of Route 6
4'-Aminobiphenyl-3-carboxylic acid

Citations

For This Compound
2
Citations
HS Andersen, OH Olsen, LF Iversen… - Journal of medicinal …, 2002 - ACS Publications
… , filtered, and evaporated affording 3.4 g of crude 1j, which was submitted to flash chromatography using EtOAc/heptane (1:3) affording 2.7 g (91%) of 4-aminobiphenyl-3-carboxylic acid …
Number of citations: 175 pubs.acs.org
I Shimizu, Y Kamei, T Tezuka, T Izumi… - Bulletin of the Chemical …, 1983 - journal.csj.jp
… 1,1'-Bis(p-bromophenyl)ferrocene (7), 9) p-bromobenzaldehyde ethylene acetal (8),99 p-bromophenylferrocene (9),2) 4-aminobiphenyl-3-carboxylic acid (10a),*) and 4"-aminobiphenyl-…
Number of citations: 28 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.